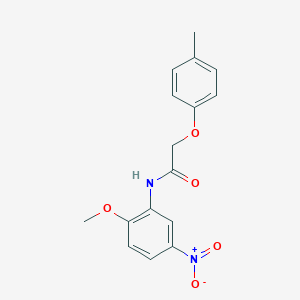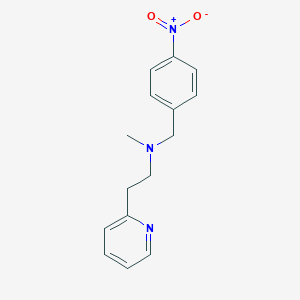![molecular formula C18H15NO4S B229710 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid, also known as MNSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and has been used in a variety of applications, including biochemical and physiological studies.
作用機序
The mechanism of action of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid is not fully understood. However, it has been suggested that the compound may interact with the hydrophobic pockets of proteins, leading to changes in protein conformation and function.
Biochemical and Physiological Effects:
2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body. 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not fully understood.
実験室実験の利点と制限
One of the main advantages of using 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of protein conformational changes and intracellular pH. However, one limitation of using 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of protein-ligand interactions. Another potential direction is in the use of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid as a tool for the study of protein folding and misfolding. Finally, 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid may have potential therapeutic applications, particularly in the treatment of cancer, although further research is needed in this area.
Conclusion:
In conclusion, 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used in a variety of applications, including biochemical and physiological studies. The synthesis method of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid has a variety of biochemical and physiological effects, and its fluorescent properties make it a useful tool for the detection of protein conformational changes and intracellular pH. However, its potential toxicity may limit its use in certain applications. There are several future directions for the use of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid in scientific research, including the development of new fluorescent probes and potential therapeutic applications.
合成法
The synthesis method of 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate to yield 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid has been used in a variety of scientific research studies, including its use as a fluorescent probe for the detection of protein conformational changes. It has also been used as a pH-sensitive fluorescent probe for the measurement of intracellular pH. In addition, 2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid has been used as a ligand for the purification of proteins and as a tool for the study of protein-ligand interactions.
特性
分子式 |
C18H15NO4S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[methyl(naphthalen-1-ylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H15NO4S/c1-19(16-11-5-4-10-15(16)18(20)21)24(22,23)17-12-6-8-13-7-2-3-9-14(13)17/h2-12H,1H3,(H,20,21) |
InChIキー |
WVOXLAIMFUPQRG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)


![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)